2-Chloro-4,5-difluorobenzamide
Overview
Description
2-Chloro-4,5-difluorobenzamide is an organic compound with the molecular formula C7H4ClF2NO It is a derivative of benzamide, where the benzene ring is substituted with chlorine and fluorine atoms at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-difluorobenzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-4,5-difluorobenzoic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Conditions typically involve the use of a base and a solvent like dimethyl sulfoxide or tetrahydrofuran.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products
Substitution Reactions: Depending on the nucleophile used, products can include substituted benzamides.
Hydrolysis: The major products are 2-chloro-4,5-difluorobenzoic acid and ammonia.
Scientific Research Applications
2-Chloro-4,5-difluorobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-difluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorobenzamide
- 2-Chloro-5-fluorobenzamide
- 2,4-Dichlorobenzamide
Comparison
2-Chloro-4,5-difluorobenzamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of substituents can influence its reactivity and biological activity compared to similar compounds. For example, the presence of two fluorine atoms can enhance its lipophilicity and metabolic stability, making it potentially more effective in certain applications.
Biological Activity
Overview
2-Chloro-4,5-difluorobenzamide is an organic compound with the molecular formula C7H4ClF2NO. It is recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by various studies and findings.
Chemical Structure : The compound features a benzamide structure with chlorine and fluorine substituents, which play a significant role in its biological activity. The presence of these halogens can enhance the compound's interaction with biological targets, influencing its reactivity and stability.
Mechanism of Action : The biological effects of this compound are primarily attributed to its ability to inhibit specific enzymes or receptors. It is believed to interfere with cellular processes such as DNA replication and protein synthesis, although the exact molecular pathways are still under investigation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In particular, studies have shown that compounds similar to this compound can effectively inhibit the growth of these bacteria through mechanisms involving the disruption of cell wall synthesis and interference with bacterial division processes .
Table 1: Antimicrobial Efficacy
Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Pseudomonas aeruginosa | 10 |
Anticancer Activity
The anticancer potential of this compound has also been explored. Its ability to inhibit cancer cell proliferation has been linked to its action on specific molecular targets involved in cell cycle regulation. For instance, studies have indicated that this compound may induce apoptosis in cancer cells by activating certain signaling pathways.
Case Study: Cytotoxicity Assay
A cytotoxicity assay conducted on adenocarcinomic human alveolar basal epithelial cells (A549) demonstrated that this compound exhibits low cytotoxicity at concentrations significantly above its minimum inhibitory concentration (MIC). This suggests a favorable therapeutic index for potential anticancer applications .
Properties
IUPAC Name |
2-chloro-4,5-difluorobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEBPPAZJWHWLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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